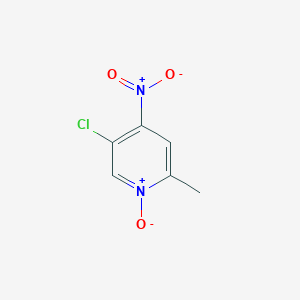

5-Chloro-2-methyl-4-nitropyridine 1-oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCRPKSHGXZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methyl 4 Nitropyridine 1 Oxide

Precursor Synthesis and Functionalization Strategies

The core of the synthesis lies in the preparation of a key intermediate, which is then subjected to nitration and N-oxidation. The order of these functionalization steps is crucial for achieving the desired substitution pattern on the final molecule. A common pathway involves the initial synthesis of 2-chloro-5-methylpyridine, followed by N-oxidation and, subsequently, nitration.

2-Chloro-5-methylpyridine is a pivotal precursor for numerous chemical products, including pharmaceuticals and agrochemicals guidechem.comindiamart.com. Its synthesis can be achieved through several distinct routes, starting from different materials.

One prominent method begins with 3-methylpyridine (also known as 3-picoline). This can involve direct chlorination, often using chlorine gas in the presence of a catalyst scispace.com. Another approach first converts 3-methylpyridine to its N-oxide. This intermediate, 3-Methylpyridine N-Oxide, can then be reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-Chloro-5-methylpyridine guidechem.com. For example, reacting 3-Methylpyridine N-Oxide with benzoyl chloride and triethylamine, followed by treatment with phosphorus oxychloride in chlorobenzene, can produce the target intermediate with a yield of 82.2% guidechem.com.

Alternative strategies involve building the pyridine (B92270) ring from acyclic precursors. One such method involves the condensation of propionaldehyde and an acrylic ester, which eventually leads to 5-methyl-2(1H)-pyridone. This pyridone can then be chlorinated to give 2-chloro-5-methylpyridine google.com. Another patented process describes contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent like phosphorus oxychloride or phosgene at elevated temperatures (80° to 130° C) to produce the desired intermediate google.com.

Table 1: Synthetic Routes to 2-Chloro-5-methylpyridine

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 3-Methylpyridine N-Oxide | 1. Benzoyl chloride, Triethylamine 2. Phosphorus oxychloride (POCl₃) | A two-step process involving the reaction of the N-oxide with an electrophilic reagent and an organic base, followed by chlorination. | guidechem.com |

| 3-Methylpyridine | Chlorine gas, Catalyst | Direct chlorination of 3-picoline. | scispace.com |

| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or Phosgene | Chlorination and aromatization of a dihalopiperidone intermediate at high temperatures. | google.com |

| Propionaldehyde and Acrylic Ester | Multiple steps | A cyclization route that first forms a pyridone intermediate, which is subsequently chlorinated. | google.com |

The introduction of the nitro (NO₂) group onto the pyridine ring is a critical step, typically achieved through electrophilic aromatic substitution. In the synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide, this nitration is performed on the 2-chloro-5-methylpyridine-1-oxide intermediate chemicalbook.com.

The presence of the N-oxide group is crucial for directing the incoming nitro group. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. This directing effect ensures the regioselective formation of the 4-nitro derivative, which is the desired isomer for the target compound. The synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide specifically involves the nitration of 2-chloro-5-methylpyridine-1-oxide, where the nitro group is installed at the C4 position of the pyridine ring chemicalbook.comgoogle.com.

The standard nitrating agent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) chemicalbook.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out by slowly adding the 2-chloro-5-methylpyridine-1-oxide precursor to the pre-mixed nitrating acids. The reaction mixture is then heated to facilitate the substitution. In a documented procedure, the mixture is stirred at 100 °C for 2 hours. After completion, the reaction is quenched by pouring it into ice water, and the pH is adjusted to precipitate the product. This method has been reported to yield 59.1 g of the final product from 56.4 g of the starting N-oxide, corresponding to an 80% yield chemicalbook.com.

Table 2: Nitration of 2-chloro-5-methylpyridine-1-oxide

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-chloro-5-methylpyridine-1-oxide | chemicalbook.com |

| Nitrating Agent | Mixture of concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | chemicalbook.com |

| Temperature | 100 °C | chemicalbook.com |

| Reaction Time | 2 hours | chemicalbook.com |

| Yield | 80% | chemicalbook.com |

The conversion of the pyridine nitrogen to an N-oxide is a key functionalization that alters the electronic properties of the ring, making it more susceptible to certain electrophilic substitutions and other transformations scripps.eduumich.edu. This step is performed on the 2-chloro-5-methylpyridine precursor before the nitration step.

A variety of oxidizing agents can be used for the N-oxidation of pyridines. Common reagents include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and systems based on hydrogen peroxide (H₂O₂) umich.edu.

The combination of hydrogen peroxide with an acid, such as acetic acid (AcOH), is a widely used and effective method umich.edu. In this system, the acetic acid reacts with hydrogen peroxide to form peracetic acid in situ, which then acts as the oxidizing agent. This method is often preferred due to the availability and low cost of the reagents. Other systems for activating hydrogen peroxide include the use of catalysts like methyltrioxorhenium (MTO) or titanium silicalite (TS-1) umich.eduorganic-chemistry.org. Sodium percarbonate and sodium perborate in acetic acid are also effective, solid-source oxidizing agents for this transformation organic-chemistry.org. The carbonate species-activated hydrogen peroxide process has also been explored for pyridine N-oxidation nih.gov.

N-Oxidation Techniques for Pyridine Rings

Optimization of Oxidation Conditions

The N-oxidation of the precursor, 2-chloro-5-methylpyridine, is a pivotal step in the synthesis of the target molecule. The efficiency of this oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. A variety of reagents are known to effect the N-oxidation of pyridines, including peracids, and hydrogen peroxide in the presence of catalysts. arkat-usa.org

Hydrogen peroxide, often in combination with acetic acid, is a commonly employed reagent for this transformation. bhu.ac.in The reaction involves the in situ formation of peracetic acid, which then acts as the oxidant. Optimization of this process involves careful control of temperature, reaction time, and the molar ratio of reactants.

Research into the synthesis of related pyridine N-oxides has demonstrated the efficacy of using a mixture of phosphomolybdic acid and molybdenum trioxide as a catalyst for the oxidation of 3-methylpyridine with 35% hydrogen peroxide. guidechem.com This catalytic system allows for efficient oxidation under controlled conditions.

Key parameters for the optimization of the N-oxidation of 2-chloro-5-methylpyridine include:

Oxidizing Agent: While hydrogen peroxide in acetic acid is common, other peracids like m-chloroperoxybenzoic acid (m-CPBA) can also be effective, potentially offering higher yields for certain substituted pyridines. arkat-usa.org

Catalyst: The use of catalysts such as methyltrioxorhenium (MTO) has been shown to significantly improve the yields of N-oxidation for various substituted pyridines, even at low catalyst loadings (0.2-0.5 mol%). arkat-usa.org

Temperature: The reaction temperature must be carefully controlled to prevent side reactions and ensure the stability of the product.

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for achieving maximum conversion without significant product degradation.

An interactive data table summarizing the impact of different oxidizing systems on the N-oxidation of substituted pyridines is presented below.

| Oxidizing System | Substrate | Yield (%) | Reference |

| 30% H₂O₂ / MTO (catalytic) | 3-substituted pyridines | High | arkat-usa.org |

| m-CPBA | 3-substituted pyridines | Highest compared to other peroxy acids | arkat-usa.org |

| H₂O₂ / Acetic Acid | Pyridine | Good | bhu.ac.in |

Direct and Multi-Step Synthetic Routes

The synthesis of 5-chloro-2-methyl-4-nitropyridine 1-oxide is typically achieved through a multi-step process. A direct, one-step synthesis from a simple precursor is not commonly reported due to the challenges in achieving the required regioselectivity for the simultaneous introduction of all four substituents onto the pyridine ring.

Sequential Nitration and N-Oxidation Approaches

The most established and widely utilized route for the synthesis of 5-chloro-2-methyl-4-nitropyridine 1-oxide involves a sequential two-step process starting from 2-chloro-5-methylpyridine.

Step 1: N-Oxidation

The first step is the N-oxidation of 2-chloro-5-methylpyridine to yield 2-chloro-5-methylpyridine 1-oxide. This intermediate is a key precursor for the subsequent nitration step. lookchem.com The presence of the N-oxide group activates the pyridine ring for electrophilic substitution, directing the incoming nitro group to the 4-position. bhu.ac.in

Step 2: Nitration

The second step involves the nitration of 2-chloro-5-methylpyridine 1-oxide. This is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction is generally performed at an elevated temperature to facilitate the introduction of the nitro group at the C-4 position of the pyridine ring. A reported procedure involves slowly adding 56.4 g of 2-chloro-5-methylpyridine-1-oxide to a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, followed by stirring at 100 °C for 2 hours. chemicalbook.com This method resulted in a yield of 80%. chemicalbook.com

One-Pot Synthetic Procedures for Related Nitropyridine N-Oxides

While a direct one-pot synthesis of 5-chloro-2-methyl-4-nitropyridine 1-oxide from 2-chloro-5-methylpyridine is not well-documented, one-pot methodologies have been developed for the synthesis of other substituted pyridines from pyridine N-oxides. For instance, a one-pot, two-step process for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been reported with yields of up to 84%. nih.gov These methods often involve the in-situ generation of a reactive intermediate followed by the addition of a nucleophile.

The development of a one-pot procedure for the synthesis of 5-chloro-2-methyl-4-nitropyridine 1-oxide would require a careful selection of reagents and conditions that are compatible with both the N-oxidation and the subsequent nitration step without the need for isolation of the intermediate N-oxide. Challenges in developing such a process include the differing optimal conditions for each reaction and potential side reactions.

Considerations for Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of the synthesis of 5-chloro-2-methyl-4-nitropyridine 1-oxide is crucial for its industrial application. Key factors to consider include:

Purity of Starting Materials: The purity of the initial 2-chloro-5-methylpyridine is essential for obtaining a high yield of the final product and minimizing the formation of impurities.

Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the yield and selectivity of the nitration step. A patent for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide suggests that using potassium nitrate in sulfuric acid can be an effective alternative to nitric acid, potentially reducing reaction time and environmental impact. google.com

Reaction Temperature and Time: Precise control of the reaction temperature and duration for both the N-oxidation and nitration steps is critical to maximize product formation and minimize the decomposition of reactants and products.

The reported 80% yield for the nitration of 2-chloro-5-methylpyridine 1-oxide demonstrates a relatively efficient process. chemicalbook.com Further optimization could potentially be achieved by systematically investigating the parameters mentioned above.

Below is an interactive data table summarizing the yields of related synthetic steps.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| N-Oxidation | 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine 1-oxide | H₂O₂ / Catalyst | Not specified | guidechem.com |

| Nitration | 2-Chloro-5-methylpyridine 1-oxide | 5-Chloro-2-methyl-4-nitropyridine 1-oxide | HNO₃ / H₂SO₄ | 80 | chemicalbook.com |

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Methyl 4 Nitropyridine 1 Oxide and Its Analogues

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of 5-Chloro-2-methyl-4-nitropyridine 1-oxide is dominated by the interplay of its substituents on the pyridine (B92270) ring. The presence of a nitro group and an N-oxide moiety significantly influences the electron distribution within the aromatic system, rendering it highly susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated and nitrated pyridine N-oxides. scripps.edu This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The subsequent departure of a leaving group restores the aromaticity of the ring. The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, particularly when they are positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com In 5-Chloro-2-methyl-4-nitropyridine 1-oxide, both the chlorine atom at the C2 position and the nitro group at the C4 position can act as leaving groups.

The activated nature of the pyridine N-oxide ring in 5-Chloro-2-methyl-4-nitropyridine 1-oxide allows it to react with a wide array of nucleophiles. These reactions are fundamental for introducing diverse functional groups onto the pyridine scaffold. Common nucleophiles that participate in SNAr reactions with such substrates include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and hydroxide (B78521) ions are effective nucleophiles for replacing the halogen substituent. youtube.com

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines readily displace the leaving group to form the corresponding amino-pyridines. youtube.com

Sulfur Nucleophiles: Thiolates can also be employed to introduce sulfur-containing moieties.

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine (B44618), have been shown to react with halopyridines to form phosphonium (B103445) salts, which are themselves useful intermediates. nih.gov

The general reactivity trend is influenced by the nucleophilicity of the attacking species and the reaction conditions employed.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Pyridine Rings

| Nucleophile | Product Type | General Reaction |

| RO⁻ (Alkoxide) | Ether | Ar-X + RO⁻ → Ar-OR + X⁻ |

| NH₃ (Ammonia) | Primary Amine | Ar-X + NH₃ → Ar-NH₂ + HX |

| RNH₂ (Primary Amine) | Secondary Amine | Ar-X + RNH₂ → Ar-NHR + HX |

| R₂NH (Secondary Amine) | Tertiary Amine | Ar-X + R₂NH → Ar-NR₂ + HX |

In 5-Chloro-2-methyl-4-nitropyridine 1-oxide, the regioselectivity of nucleophilic attack is dictated by the electronic effects of the substituents. The N-oxide and the C4-nitro group are powerful electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate.

Attack at C2 (Displacement of Chloride): The chlorine atom is at a position (C2) that is ortho to the N-oxide and para to the C5-methyl group. More importantly, it is ortho to the powerfully activating C4-nitro group. The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the activating group is ortho or para to the site of attack. masterorganicchemistry.com Therefore, the C2 position is highly activated towards nucleophilic substitution.

Attack at C4 (Displacement of Nitro Group): The nitro group itself can function as a leaving group in SNAr reactions, a process known as denitration. nih.gov This is particularly feasible when the position is activated by other substituents. In this molecule, the C4 position is activated by the N-oxide functionality.

The outcome of the reaction, whether chloride or nitro is displaced, depends on the nucleophile, the solvent, and the reaction temperature. Generally, halides are better leaving groups than the nitro group in SNAr reactions. However, fluorodenitration reactions on nitroaryls have been observed, proceeding through a Meisenheimer-like transition state. nih.gov The C5-methyl group has a minor electronic donating effect, which slightly deactivates the adjacent C4 and C6 positions, but its steric hindrance is generally minimal for attack at the C2 position. For dichloropyrimidines, which are analogous heterocyclic systems, the presence and nature of other substituents on the ring have been shown to be critical in determining whether substitution occurs at the C2 or C4 position. wuxiapptec.comnih.gov

The nitro and N-oxide functionalities in 5-Chloro-2-methyl-4-nitropyridine 1-oxide are both susceptible to reduction. The development of selective reduction methods is crucial for the synthesis of complex derivatives, such as the corresponding amines and deoxygenated pyridines. acs.org

The chemoselective reduction of an aromatic nitro group in the presence of other reducible groups, such as halogens and N-oxides, is a common synthetic challenge. researchgate.net

Several methods are available for this transformation:

Metal-Catalyzed Transfer Hydrogenation: A notable method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This system has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, providing the corresponding amines in good yields without affecting halogen substituents. niscpr.res.in

Iron-Based Catalysts: Well-defined iron catalysts using formic acid as a reducing agent can convert nitroarenes to anilines under mild, base-free conditions, showing tolerance for a wide range of functional groups. organic-chemistry.org

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like Pd/C or platinum can reduce nitro groups, it often leads to the simultaneous reduction of the N-oxide and potential dehalogenation. organic-chemistry.orggoogle.com Therefore, careful selection of the catalyst and control of reaction conditions are essential to achieve selectivity.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity Notes | Reference |

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Tolerates halogens, carboxylic acids, phenols | niscpr.res.in |

| Iron catalyst / HCOOH | Mild conditions | Base-free, tolerates various functional groups | organic-chemistry.org |

| B₂pin₂ / KOtBu | Isopropanol | Metal-free, tolerates various reducible groups | organic-chemistry.org |

| NaI / PPh₃ / Light | Mild conditions | Metal-free, tolerates halogens (including iodine), aldehydes, ketones | organic-chemistry.org |

The removal of the oxygen atom from the N-oxide group is a key transformation that restores the electronic properties of a standard pyridine ring.

Simultaneous Reduction of N-Oxide and Nitro Group: A documented method for the related compound 2-chloro-5-methyl-4-nitropyridine-1-oxide involves catalytic hydrogenation using a platinum catalyst. This process effectively reduces both the nitro group to an amine and removes the N-oxide oxygen in a single step to yield 2-chloro-5-methyl-4-pyridinamine. google.com This approach is valuable when the fully reduced pyridine is the desired product.

Selective Deoxygenation: General methods for the deoxygenation of pyridine N-oxides without affecting other functional groups often employ reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (PPh₃). scripps.edu The choice of reagent is critical to avoid unwanted side reactions, such as substitution of the chloro group. The specific application of these methods to 5-Chloro-2-methyl-4-nitropyridine 1-oxide would require careful optimization to preserve the nitro and chloro substituents.

Oxidation Reactions and Higher Oxidation State Derivatives

Pyridine N-oxides, including 5-Chloro-2-methyl-4-nitropyridine 1-oxide, are themselves products of the oxidation of their corresponding pyridine precursors. arkat-usa.orgchemtube3d.com The synthesis of the title compound is achieved through the nitration of 2-chloro-5-methylpyridine-1-oxide, which is initially formed by oxidizing 2-chloro-5-methylpyridine. chemicalbook.comorgsyn.org Common oxidizing agents for the N-oxidation of pyridines include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and metal-based catalysts. arkat-usa.orgorgsyn.org

While the N-oxide functional group is relatively stable, further oxidation of the pyridine ring system or its substituents can occur under specific conditions, leading to higher oxidation state derivatives. The reactivity towards further oxidation is heavily influenced by the nature of the substituents on the pyridine ring. For instance, alkyl substituents on the ring can be susceptible to oxidation. However, the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups in 5-Chloro-2-methyl-4-nitropyridine 1-oxide, deactivates the ring towards electrophilic attack, which is a common mechanism for many oxidation reactions. researchgate.netsemanticscholar.org

The N-oxide moiety itself can act as an oxidant in certain reactions, often involving its deoxygenation. arkat-usa.org However, reactions that lead to higher oxidation states of the nitrogen or the ring are less common than the initial N-oxidation. The formation of derivatives like nitroxyl (B88944) radicals represents a formal oxidation state increase and is discussed under radical pathways.

| Precursor | Oxidizing Agent(s) | Product |

| 3-methylpyridine | H₂O₂ / Acetic Acid | 3-methylpyridine-1-oxide |

| Pyridine | m-CPBA or H₂O₂ / Acetic Acid | Pyridine N-oxide |

| 2-chloro-5-methylpyridine | Peroxy acid (general) | 2-chloro-5-methylpyridine-1-oxide |

This table presents common oxidation reactions for the formation of pyridine N-oxide analogues.

Radical Pathways and Single-Electron Transfer Processes

Generation and Reactivity of Pyridine N-Oxy Radicals

The N-O bond in pyridine N-oxides is susceptible to homolytic cleavage, particularly through photoinduced processes, leading to the generation of pyridine N-oxy radicals. rsc.org The photolysis of pyridine N-oxides can generate atomic oxygen [O(³P)] in solution. nih.gov These radical species are highly reactive intermediates in various chemical transformations. The generation of these radicals can also be achieved through single-electron transfer (SET) mechanisms, often facilitated by photoredox catalysis. acs.orgacs.org

For an analogue like 5-Chloro-2-methyl-4-nitropyridine 1-oxide, the electronic properties conferred by its substituents would modulate the stability and reactivity of the corresponding N-oxy radical. The electron-withdrawing nitro and chloro groups would influence the electron density distribution and the energy levels of the molecular orbitals involved in the radical generation process. researchgate.net The reactivity of the generated N-oxy radicals is diverse; they can participate in hydrogen atom abstraction, addition to unsaturated systems, and can trigger catalytic isomerization cycles. For example, hydrogen atom addition to a pyridine N-oxide is predicted to occur selectively at the oxygen atom, initiating a sequence that can lead to hydroxypyridines. acs.org

Intermediates in Radical-Mediated Transformations (e.g., N-Alkoxypyridinium Species)

N-alkoxypyridinium salts are key intermediates in a variety of radical-mediated reactions. researchgate.net These species are typically formed by the O-alkylation of the parent pyridine N-oxide. arkat-usa.orgyoutube.com Upon single-electron reduction, often via a photocatalyst, these N-alkoxypyridinium salts can undergo fragmentation to generate oxygen-centered radicals and a pyridinium (B92312) radical cation, or alternatively, cleave to produce alkyl radicals. researchgate.netresearchgate.net

Recent studies have focused on designing N-functionalized pyridinium scaffolds as redox-active reagents for single-electron transfer. researchgate.net For instance, N-aminopyridinium salts, upon reduction, cleanly generate amidyl radicals. acs.orgacs.org Similarly, N-alkoxypyridinium salts can serve as precursors to O-centered radicals. researchgate.net These intermediates are pivotal in reactions like the functionalization of alkenes, where the pyridinium salt can act as a bifunctional reagent, delivering both an amino or alkoxy group and the pyridyl moiety to the substrate. nih.gov The stability and fragmentation pathway of the N-alkoxypyridinium intermediate derived from 5-Chloro-2-methyl-4-nitropyridine 1-oxide would be dictated by the electronic effects of the chloro, methyl, and nitro substituents.

| Precursor Species | Activation Method | Generated Radical Intermediate(s) |

| Pyridine N-oxide | Photolysis / SET | Pyridine N-oxy radical, Atomic oxygen [O(³P)] |

| N-alkoxypyridinium salt | Photoredox Catalysis (SET) | O-centered radical, Alkyl radical |

| N-aminopyridinium salt | Photoredox Catalysis (SET) | Amidyl radical |

This table outlines the generation of radical intermediates from pyridine N-oxide derivatives.

Intramolecular Rearrangements and Cyclization Reactions

Pyridine N-oxides are known to undergo several types of intramolecular rearrangements, often triggered by activation of the N-oxide oxygen. A classic example is the reaction with acetic anhydride. chemtube3d.com When a pyridine N-oxide bearing a 2-alkyl substituent (like the 2-methyl group in the title compound's analogues) is treated with acetic anhydride, acylation of the oxygen occurs. This is followed by proton abstraction from the alkyl side chain, leading to an intermediate that can rearrange via a acs.orgacs.org-sigmatropic mechanism to yield a 2-acetoxymethylpyridine. chemtube3d.com This pathway allows for the functionalization of the side chain.

Another significant rearrangement is the Boekelheide rearrangement, which can occur in pyridine N-oxides with benzylic C-H bonds upon acylation, representing a potential side reaction in certain synthetic designs. rsc.org Furthermore, thermal rearrangement of species like 2-allyloxypyridine (B1265830) N-oxides can proceed through concerted researchgate.netscribd.com and acs.orgacs.org sigmatropic shifts to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org

Cyclization reactions represent another important facet of pyridine N-oxide chemistry, providing routes to various other N-heterocyclic N-oxides. researchgate.net While the pyridine N-oxide ring itself is stable, reactions involving its substituents can lead to intramolecular cyclization, forming fused heterocyclic systems. The specific substitution pattern on the pyridine ring is crucial for directing the course of these cyclization reactions.

Influence of Substituents on Reactivity and Reaction Outcomes

In 5-Chloro-2-methyl-4-nitropyridine 1-oxide, the substituents create a complex reactivity profile:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly deactivates the ring towards electrophilic substitution and significantly enhances its susceptibility to nucleophilic attack, particularly at positions ortho and para to it (the 2- and 5-positions).

Chloro Group (-Cl): This group is also electron-withdrawing via induction but can be a weak resonance donor. Its primary effect is deactivating the ring to electrophiles and activating it for nucleophilic aromatic substitution, where it can act as a leaving group.

Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards electrophilic attack.

N-oxide Group (-N⁺-O⁻): Directs electrophiles to the 4-position and nucleophiles to the 2- and 6-positions.

The interplay of these groups determines the ultimate reaction outcome. For example, the strong activation towards nucleophilic attack by the nitro group at the 4-position makes the chloro group at the 5-position less likely to be substituted compared to a chloro group at the 2- or 4-position. The presence of strong electron-withdrawing substituents has been shown to increase the electron affinity of the molecule. researchgate.net This electronic tuning is critical in directing reactions such as direct arylation, which often shows high selectivity for the 2-position, guided by the N-oxide moiety. researchgate.netsemanticscholar.org Rate constants for reactions are also highly dependent on the substituent, with electron-withdrawing groups generally increasing rates for reactions involving nucleophilic attack. rsc.org

| Substituent | Electronic Effect | Influence on Reactivity |

| -NO₂ (at C4) | Strong electron-withdrawing | Activates for nucleophilic attack (at C2, C6); Deactivates for electrophilic attack |

| -Cl (at C5) | Inductively withdrawing | Deactivates for electrophilic attack; Potential leaving group in SₙAr |

| -CH₃ (at C2) | Electron-donating | Activates for electrophilic attack; Site for side-chain reactions (e.g., with Ac₂O) |

| -N⁺-O⁻ | Push-pull system | Activates for nucleophiles (at C2, C6) and electrophiles (at C4) |

This table summarizes the influence of substituents present in 5-Chloro-2-methyl-4-nitropyridine 1-oxide on its chemical reactivity.

Derivatization and Chemical Transformations Utilizng 5 Chloro 2 Methyl 4 Nitropyridine 1 Oxide

Synthesis of Substituted Pyridine (B92270) Derivatives

The reactivity of 5-Chloro-2-methyl-4-nitropyridine 1-oxide allows for the facile synthesis of a wide range of substituted pyridine derivatives through functional group interconversions and the introduction of diverse chemical moieties.

Functional Group Interconversions at the Pyridine Ring

The nitro group and the N-oxide functionality of 5-Chloro-2-methyl-4-nitropyridine 1-oxide are particularly susceptible to chemical modification. A significant transformation is the reduction of the nitro group to an amino group, which can be achieved through catalytic hydrogenation. For instance, the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst is a key step in the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an important intermediate for the mineralocorticoid receptor antagonist, Finerenone acs.orggoogle.com. This transformation not only alters the electronic properties of the pyridine ring but also provides a handle for further derivatization.

The N-oxide can also be removed through deoxygenation reactions, typically using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation under specific conditions. This allows for the synthesis of the corresponding pyridine derivatives without the N-oxide functionality.

Table 1: Key Functional Group Interconversions of 5-Chloro-2-methyl-4-nitropyridine 1-oxide

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | 2-Chloro-5-methyl-4-pyridinamine | Intermediate for Finerenone synthesis | acs.orggoogle.com |

| Pyridine N-oxides | PCl₃ or Catalytic Hydrogenation | Pyridines | General deoxygenation |

Introduction of Diverse Chemical Moieties

The presence of the nitro group and the chlorine atom activates the pyridine ring for nucleophilic aromatic substitution reactions. The nitro group at the 4-position, in conjunction with the N-oxide, strongly withdraws electron density from the ring, making the 2- and 6-positions susceptible to nucleophilic attack. The chlorine atom at the 2-position is a good leaving group and can be displaced by a variety of nucleophiles.

While specific examples starting directly from 5-Chloro-2-methyl-4-nitropyridine 1-oxide are not extensively documented in readily available literature, the reactivity of analogous nitropyridine N-oxides suggests that a wide range of nucleophiles can be employed to introduce diverse chemical moieties. These include:

Alkoxy groups: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) can introduce alkoxy functionalities.

Amino groups: Displacement of the chloro group with ammonia or primary/secondary amines can lead to the corresponding amino-pyridines.

Thiol groups: Reaction with thiols or their corresponding salts can be used to introduce thioether linkages.

Carbon nucleophiles: Carbanions, such as those derived from malonates or Grignard reagents, can potentially be used to form new carbon-carbon bonds.

These substitution reactions provide a powerful tool for the synthesis of a library of substituted pyridine derivatives with varied electronic and steric properties, which can be valuable for structure-activity relationship studies in medicinal chemistry.

Role as a Building Block for Novel Heterocyclic Systems

The inherent reactivity of 5-Chloro-2-methyl-4-nitropyridine 1-oxide makes it an attractive starting material for the construction of more complex heterocyclic frameworks, including fused pyridine rings and polycyclic aromatic nitrogen heterocycles.

Construction of Fused Pyridine Rings

The functional groups on 5-Chloro-2-methyl-4-nitropyridine 1-oxide can be strategically manipulated to facilitate annulation reactions, leading to the formation of fused bicyclic systems. For example, following the reduction of the nitro group to an amine, the resulting 4-amino-2-chloro-5-methylpyridine 1-oxide can undergo condensation reactions with bifunctional reagents to construct a second ring fused to the pyridine core.

A plausible synthetic strategy could involve the reaction of the 4-amino derivative with a β-ketoester. This would be analogous to the Combes quinoline synthesis, where an aniline reacts with a β-diketone to form a quinoline. In this case, the reaction would likely proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield a pyrido[4,3-b]pyridine derivative.

Table 2: Plausible Synthesis of a Fused Pyridine Ring System

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| 4-Amino-2-chloro-5-methylpyridine 1-oxide | Ethyl acetoacetate | Pyrido[4,3-b]pyridine derivative | Annulation/Cyclocondensation |

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Building upon the principles of fused ring construction, 5-Chloro-2-methyl-4-nitropyridine 1-oxide can serve as a precursor for the synthesis of larger polycyclic aromatic nitrogen heterocycles like quinolines and acridines.

Synthesis of Quinolines: The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. By first transforming 5-Chloro-2-methyl-4-nitropyridine 1-oxide into a 3-amino-2-formylpyridine derivative (requiring multiple synthetic steps including reduction of the nitro group, introduction of a formyl group, and manipulation of other substituents), a subsequent Friedländer reaction with a suitable ketone could yield a substituted quinoline.

Synthesis of Acridines: The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a dehydrating agent. A synthetic route starting from 5-Chloro-2-methyl-4-nitropyridine 1-oxide could be envisioned where the chloro group is first displaced by an aniline derivative to form a diphenylamine-type intermediate. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then lead to the formation of an acridine scaffold.

While these are proposed pathways based on established synthetic methodologies, they illustrate the potential of 5-Chloro-2-methyl-4-nitropyridine 1-oxide as a versatile starting material for accessing complex polycyclic aromatic systems.

Precursor in Complex Organic Synthesis

The utility of 5-Chloro-2-methyl-4-nitropyridine 1-oxide extends to its role as a key precursor in the total synthesis of complex and medicinally relevant molecules. As previously mentioned, its most prominent application to date is in the synthesis of an intermediate for Finerenone acs.orggoogle.com.

The synthesis of the 4-amino-5-methyl-1H-pyridin-2(1H)-one intermediate highlights the strategic importance of the functionalities present in the starting material. The nitro group serves as a masked amino group, which is unmasked at a later stage of the synthesis. The chloro group at the 2-position is ultimately replaced by a hydroxyl group to form the pyridinone ring. The methyl group at the 5-position is a key structural feature of the final Finerenone molecule.

This example underscores the value of 5-Chloro-2-methyl-4-nitropyridine 1-oxide as a densely functionalized building block that allows for the efficient and controlled construction of complex molecular architectures. Its predictable reactivity and the potential for sequential and regioselective transformations make it a valuable tool for synthetic chemists engaged in the synthesis of pharmaceuticals and other bioactive compounds.

Elaboration of Advanced Molecular Scaffolds

The strategic functionalization of 5-Chloro-2-methyl-4-nitropyridine 1-oxide enables the construction of diverse and complex molecular architectures. The inherent reactivity of the pyridine N-oxide ring, enhanced by its substituents, allows for a range of derivatization reactions.

One of the primary transformations of this compound involves the reduction of the nitro group. For instance, catalytic hydrogenation of 5-Chloro-2-methyl-4-nitropyridine 1-oxide leads to the formation of 2-chloro-5-methyl-4-pyridinamine. This resulting aminopyridine is a crucial intermediate in the synthesis of more complex molecules. A notable application is in the preparation of an intermediate for the mineralocorticoid receptor (MR) antagonist finerenone google.com. The synthesis involves the hydrogenation of the nitro N-oxide over a platinum catalyst to yield chloro-methyl-amino-pyridine, which is then further reacted.

The chloro and nitro groups on the pyridine ring are susceptible to nucleophilic substitution, providing a pathway to introduce a variety of functional groups and build more elaborate structures. The pyridine N-oxide itself activates the ring towards both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions researchgate.net. This enhanced reactivity is a key feature in its utility for creating substituted pyridines.

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for the derivatization of pyridine N-oxides. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine scaffold to other cyclic or acyclic systems. For example, Pd-catalyzed intermolecular C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles like triazoles, thiophenes, and furans has been demonstrated as an efficient method for synthesizing unsymmetrical biheteroaryl molecules rsc.org. While not specifically detailing the title compound, these general methodologies are applicable.

The synthesis of fused heterocyclic systems is another avenue for the elaboration of advanced molecular scaffolds. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science ias.ac.in. The functional groups on 5-Chloro-2-methyl-4-nitropyridine 1-oxide can serve as handles for annulation reactions to construct bicyclic and polycyclic systems.

Below is a table summarizing some of the key transformations and the resulting molecular scaffolds derived from 5-Chloro-2-methyl-4-nitropyridine 1-oxide and related compounds.

| Starting Material | Reagents and Conditions | Product | Application/Scaffold Type |

| 5-Chloro-2-methyl-4-nitropyridine 1-oxide | H2, Platinum catalyst | 2-Chloro-5-methyl-4-pyridinamine | Intermediate for Finerenone / Substituted Pyridine |

| Pyridine N-oxides | Grignard Reagents (Alkyl, Aryl, Alkynyl, Vinyl) | 2-Substituted Pyridines | Substituted Pyridines |

| Pyridine N-oxides | Aryl Boronic Acids, Pd catalyst | 2-Aryl Pyridines | Biaryl Scaffolds |

| Pyridine N-oxides | Five-membered heterocycles, Pd catalyst, Ag2CO3 | Unsymmetrical Biheteroaryls | Biheteroaryl Scaffolds |

Strategies for Chiral Induction and Stereocontrol in Derivatization

The development of stereoselective transformations involving 5-Chloro-2-methyl-4-nitropyridine 1-oxide is a more specialized area of research. While specific studies on chiral induction and stereocontrol for this particular compound are not extensively documented, general strategies applicable to pyridine N-oxide derivatives can be considered.

The use of chiral auxiliaries attached to the pyridine ring is a common strategy to induce stereoselectivity in subsequent reactions. The auxiliary can direct the approach of a reagent to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the chiral auxiliary can be removed.

Another approach involves the use of chiral catalysts in reactions involving the pyridine N-oxide. An increasing area of interest is the use of optically active pyridine N-oxides themselves as chiral controllers in asymmetric reactions nih.gov. These chiral N-oxides can act as powerful electron-pair donors, influencing the stereochemical outcome of a reaction nih.gov. For instance, chiral pyridine N-oxides have been effectively used as organocatalysts in allylation, propargylation, and allenylation reactions nih.gov.

The reaction of pyridine N-oxides with Grignard reagents can be rendered asymmetric through the use of chiral ligands. For example, the asymmetric reaction of pyrazine N-oxides with Grignard reagents in the presence of sparteine as a chiral ligand has been shown to produce optically active substituted piperazines nih.gov. This methodology could potentially be adapted for the stereoselective functionalization of 5-Chloro-2-methyl-4-nitropyridine 1-oxide.

Furthermore, the development of chiral 4-aryl-pyridine-N-oxides (ArPNOs) as nucleophilic organocatalysts highlights the potential for creating chiral environments around the pyridine N-oxide core acs.org. The synthesis of these catalysts involved the reaction of L-prolinamides with 3-bromo-4-nitro-pyridine-N-oxide, followed by further transformations acs.org. This demonstrates a pathway to introduce chirality into nitropyridine N-oxide systems.

While direct research on the stereocontrolled derivatization of 5-Chloro-2-methyl-4-nitropyridine 1-oxide is limited, the broader field of asymmetric synthesis involving pyridine N-oxides provides a conceptual framework for future investigations in this area.

| Strategy | Description | Potential Application to 5-Chloro-2-methyl-4-nitropyridine 1-oxide |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the pyridine ring to direct the stereochemical outcome of a reaction. | An auxiliary could be attached to a functional group derived from the chloro or nitro substituents to control subsequent additions to the ring or side chain. |

| Chiral Catalysts | An external chiral catalyst is used to favor the formation of one enantiomer or diastereomer over another. | Asymmetric hydrogenation of the nitro group or stereoselective cross-coupling reactions could be achieved using appropriate chiral metal complexes. |

| Chiral Ligands | In reactions involving organometallic reagents, a chiral ligand can be used to control the stereochemistry of the product. | The addition of Grignard reagents or other organometallics could be controlled using a chiral ligand like sparteine. |

| Intrinsic Chirality | Introduction of a chiral center or axis of chirality into the pyridine N-oxide molecule itself. | Derivatization with a chiral substituent, potentially derived from a natural product, could lead to a chiral pyridine N-oxide for further stereoselective transformations. |

Advanced Methodologies and Future Research Directions

Chemo- and Regioselective Synthesis Strategies

The precise construction of polysubstituted pyridine (B92270) rings like that in 5-Chloro-2-methyl-4-nitropyridine 1-oxide is a significant synthetic challenge. The electronic nature of the pyridine N-oxide scaffold is complex; the N-oxide group activates the ring for both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C6), while also influencing the reactivity of existing substituents. Future research will likely focus on developing highly selective methods to control the introduction of functional groups, avoiding the formation of undesired isomers.

A key challenge is the regioselective nitration of a pre-functionalized 2-methyl-5-chloropyridine 1-oxide precursor. The directing effects of the C2-methyl group (ortho-, para-directing) and the C5-chloro group (ortho-, para-directing, deactivating) must be carefully balanced against the strong C4-directing effect of the N-oxide functionality. Advanced strategies could involve:

Temporary Directing Groups: Employing removable directing groups to force substitution at a specific position before installing the final functional groups.

Flow Chemistry Control: Utilizing the precise temperature and residence time control of microreactors to favor the kinetic product over the thermodynamic one, thus enhancing regioselectivity.

Novel Reagent Development: Designing new electrophilic nitrating agents that exhibit greater selectivity based on steric or electronic interactions with the substituted pyridine N-oxide substrate. Recent developments in dearomatization-rearomatization strategies for meta-nitration of pyridines, while not directly applicable to the 4-nitro position, highlight the ongoing innovation in controlling selectivity on this heterocycle. acs.org

Furthermore, methods for the regioselective alkylation and halogenation of pyridine N-oxides are continuously being refined, employing reagents like titanacyclopropanes or specialized chlorinating agents under optimized conditions. researchgate.netnih.govresearchgate.net Applying these principles is crucial for developing efficient and high-yielding syntheses of the target compound and its analogues.

Development of Novel Catalytic Systems for Transformations

Once synthesized, 5-Chloro-2-methyl-4-nitropyridine 1-oxide serves as a platform for further chemical modification. The development of novel catalytic systems to selectively transform its functional groups is a critical area for future research.

Nitro Group Reduction: The selective reduction of the 4-nitro group to an amino group is a pivotal transformation, opening pathways to a wide range of pharmacologically relevant structures. While traditional methods using catalysts like palladium on carbon (Pd/C) are effective, future research could focus on:

Atomically Dispersed Catalysts: Single-atom or few-atom cluster catalysts (e.g., Pd or Pt on nanodiamond-graphene supports) offer unique electronic properties that can tune selectivity and prevent over-reduction or undesired side reactions. nih.gov

Electrocatalytic Hydrogenation: This technique, which uses electricity to drive hydrogenation at ambient temperature and pressure, offers a greener and potentially more controllable alternative to high-pressure gas-phase hydrogenation. nih.gov Rhodium-based catalysts have shown high efficiency for pyridine ring hydrogenation and could be adapted for selective nitro group reduction. nih.gov

Chloro Group Functionalization: The C5-chloro group is a prime site for introducing molecular complexity via cross-coupling reactions. However, Suzuki-Miyaura and other palladium-catalyzed couplings of chloropyridines can be challenging. Future work should target the development of highly active and robust catalyst systems.

| Catalyst Type | Potential Coupling Partner | Research Goal |

| Nickel(II)/NHC Complexes | Arylboronic acids | To achieve efficient Suzuki-Miyaura coupling at the sterically accessible C5 position, overcoming catalyst inhibition often seen with α-halo-N-heterocycles. rsc.org |

| Palladium/Buchwald Ligands | Amines, Alcohols | To enable Buchwald-Hartwig amination or etherification, creating C-N and C-O bonds. |

| Iron-based Catalysts | Grignard Reagents | To develop cheaper, more sustainable catalysts for Kumada-type cross-coupling. |

These advanced catalytic systems would enable the diversification of the 5-Chloro-2-methyl-4-nitropyridine 1-oxide scaffold into libraries of novel compounds for various applications.

Continuous Flow Chemistry Applications for Synthesis

The synthesis of nitrated aromatic compounds is often associated with significant safety risks due to the use of strong, corrosive acids and the highly exothermic nature of the reaction. Continuous flow chemistry offers a transformative solution to these challenges.

The application of microreactor technology to the synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide would provide several key advantages: beilstein-journals.orgewadirect.com

Enhanced Safety: The small internal volume of a microreactor minimizes the amount of hazardous material present at any given time, preventing the accumulation of potentially explosive nitrated intermediates. researchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient removal of heat, preventing thermal runaways and the formation of undesired byproducts. ewadirect.com

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry leads to more reproducible and selective reactions. beilstein-journals.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Design

Future synthetic strategies for 5-Chloro-2-methyl-4-nitropyridine 1-oxide must be viewed through the lens of green chemistry to ensure sustainability and minimize environmental impact. nih.govijarsct.co.in The twelve principles of green chemistry provide a framework for redesigning the synthesis.

| Green Chemistry Principle | Application to Synthesis of 5-Chloro-2-methyl-4-nitropyridine 1-oxide |

| 1. Prevention | Utilize flow chemistry to minimize the generation of hazardous waste and byproducts. ewadirect.comresearchgate.net |

| 3. Less Hazardous Syntheses | Replace traditional nitrating mixtures (H₂SO₄/HNO₃) with alternative reagents like dinitrogen pentoxide or solid acid catalysts to reduce corrosive waste streams. |

| 4. Designing Safer Chemicals | This principle guides the subsequent transformations of the target molecule into end products with minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Substitute hazardous solvents like chloroform or DMF with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. ijarsct.co.inacs.org |

| 9. Catalysis | Employ highly selective and recyclable catalysts for nitro group reduction and cross-coupling reactions to replace stoichiometric reagents. rsc.org |

| 11. Real-time Analysis | Integrate in-line analytical techniques (e.g., IR, Raman spectroscopy) into flow reactors for real-time monitoring and control, preventing deviations and waste generation. |

By systematically applying these principles, the environmental footprint of producing and utilizing this compound can be significantly reduced.

Integration of Machine Learning for Reaction Prediction and Optimization

The complexity of reactions involving polysubstituted heterocycles presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). Future research will increasingly leverage these tools to accelerate the development of synthetic routes.

An ML model could be trained on a large dataset of pyridine and pyridine N-oxide reactions extracted from chemical literature and patents. mit.eduacs.orgnih.gov This model could then be used to:

Predict Regioselectivity: By analyzing the electronic and steric features of the 2-chloro-5-methylpyridine 1-oxide substrate, an ML algorithm could predict the most likely site of nitration under a given set of conditions, guiding experimental design.

Optimize Reaction Conditions: AI platforms can perform virtual screening of catalysts, solvents, and temperatures to identify the optimal conditions for maximizing yield and minimizing byproducts, reducing the need for extensive empirical optimization. nips.cc

Discover Novel Pathways: ML models can identify non-obvious reaction pathways or propose novel catalyst structures for desired transformations. arxiv.org

A two-stage approach, where reaction templates first generate a list of plausible outcomes which are then ranked by a neural network, has shown significant success in predicting the major product of complex organic reactions. mit.eduacs.org Applying such a framework would be a powerful tool for navigating the intricate reactivity of this molecule.

Exploration of Novel Reaction Pathways and Mechanisms

Beyond established transformations, future research should explore novel reaction pathways to functionalize 5-Chloro-2-methyl-4-nitropyridine 1-oxide. The N-oxide moiety is not just a simple activating group; it can directly participate in or direct unique chemical transformations.

C-H Functionalization: Direct C-H activation is a powerful strategy for atom-economical synthesis. While palladium-catalyzed C-H arylation or alkenylation of pyridine N-oxides typically occurs at the C2 position, research could explore whether existing substituents on the target molecule could direct this reactivity to other positions, such as the C6-H or the C-H bonds of the methyl group. acs.orgacs.orgresearchgate.net

Photoredox Catalysis: The unique electronic properties of pyridine N-oxides can be harnessed in photoredox reactions. For instance, they can act as hydrogen atom transfer (HAT) agents to generate alkyl radicals from unactivated C-H bonds, a process that could potentially be adapted for intramolecular cyclizations or intermolecular couplings. nih.gov

Deoxygenative Functionalization: The N-oxide group can be removed reductively. Developing methods that couple this deoxygenation with a functionalization step (e.g., deoxygenative C-H arylation) would provide a novel and efficient route to new pyridine derivatives.

Exploring these advanced reactions will uncover new aspects of the molecule's chemical behavior and expand its utility as a synthetic intermediate.

Advanced Spectroscopic and Structural Characterization Techniques (Theoretical Focus)

While experimental characterization remains essential, computational chemistry provides invaluable insights into the structure and properties of molecules like 5-Chloro-2-methyl-4-nitropyridine 1-oxide. Density Functional Theory (DFT) is a particularly powerful tool for theoretical analysis.

Future research will utilize DFT to:

Confirm Structures: By calculating theoretical NMR spectra (¹H and ¹³C), the assignment of experimental peaks can be confirmed with high confidence, which is especially useful for unambiguously determining the structure of polysubstituted isomers. acs.orgnih.gov

Predict Vibrational Spectra: Simulating IR and Raman spectra helps in assigning experimental vibrational modes to specific molecular motions, providing a detailed picture of the molecule's bonding and structure. nih.gov

Analyze Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help rationalize the molecule's reactivity in electrophilic and nucleophilic reactions.

Elucidate Reaction Mechanisms: DFT can be used to model transition states and reaction intermediates, providing a deeper understanding of the mechanisms underlying the novel pathways discussed in section 6.6.

The synergy between advanced computational predictions and empirical data is crucial for accelerating the design and characterization of new compounds and reactions.

Table of Predicted vs. Representative Experimental ¹H NMR Chemical Shifts Note: Experimental values are representative for similar substituted pyridine N-oxide structures and are included for comparative purposes.

| Proton | Predicted Chemical Shift (δ, ppm) (via DFT) | Representative Experimental Shift (δ, ppm) |

| H (C6) | 8.25 - 8.45 | ~8.40 rsc.org |

| H (C3) | 7.35 - 7.55 | ~7.45 rsc.org |

| H (CH₃) | 2.40 - 2.60 | ~2.50 |

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-methyl-4-nitropyridine 1-oxide, and how can purity be ensured?

Synthesis typically involves sequential nitration, chlorination, and oxidation steps. For example:

- Nitration : Introduce the nitro group at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (45–50°C) to avoid over-nitration .

- Chlorination : Replace a hydroxyl or amino group with chlorine using POCl₃ or PCl₅. Ensure anhydrous conditions to prevent hydrolysis .

- N-Oxidation : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to selectively oxidize the pyridine ring to the N-oxide without side reactions .

Purity Control : Employ recrystallization (e.g., ethanol/water mixtures) and monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of 5-chloro-2-methyl-4-nitropyridine 1-oxide?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, methyl at C2). The N-oxide moiety shifts pyridine protons downfield (δ 8.5–9.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₆H₅ClN₂O₃: 213.9972) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., Cl–C5–C6–NO₂ torsion ≈ 120°) to confirm regiochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 5-chloro-2-methyl-4-nitropyridine 1-oxide be resolved?

Discrepancies often arise from tautomerism or residual solvents:

- Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between N-oxide and hydroxylamine forms .

- Solvent Artifacts : Dry samples over molecular sieves and compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent interactions .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Replace the chloro group with aryl boronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in DMF at 80°C .

- Challenges : The electron-withdrawing nitro group deactivates the ring, requiring ligand optimization (e.g., XPhos) to enhance catalytic efficiency .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or in-situ IR spectroscopy to monitor intermediates .

Q. How does the N-oxide moiety influence the compound’s biological activity?

- Pharmacokinetics : The N-oxide enhances solubility (logP reduction by ~1.5 units) and metabolic stability via hydrogen bonding with cytochrome P450 enzymes .

- Target Interactions : Perform molecular docking (e.g., AutoDock Vina) to predict binding to kinases or oxidoreductases. For example, the nitro group may coordinate with Fe²⁺ in heme-containing proteins .

Q. What computational methods are suitable for modeling the compound’s electronic properties?

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess charge distribution (e.g., nitro group’s electron-withdrawing effect) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability (GROMACS, CHARMM36 force field) .

Methodological Best Practices

Q. How to design experiments analyzing thermal decomposition pathways?

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and SCBA in case of accidental release .

- Ventilation : Perform reactions in fume hoods with HEPA filters to capture nitro-containing aerosols .

Data Interpretation and Contradictions

Q. How to address inconsistencies in reported biological activity data?

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) to minimize variability .

- Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites (e.g., reduced nitro to amine) in cytotoxicity assays .

Q. What advanced techniques validate the compound’s role in surface chemistry studies?

- Microspectroscopic Imaging : Use ToF-SIMS or AFM-IR to analyze adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track oxidative degradation pathways on surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.